Antrafenine dihydrochloride is derived from the reaction of phenylpiperazine and various acylating agents, leading to its classification under analgesics and anti-inflammatory drugs. Its chemical structure includes multiple fluorinated groups, which contribute to its pharmacological activity. The compound’s IUPAC name is 1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol dihydrochloride, with a molecular formula of and a molar mass of 588.554 g/mol .
The synthesis of antrafenine dihydrochloride involves several key steps that utilize standard organic chemistry techniques:
The yield and purity of the final product can be optimized through careful control of reaction conditions, such as temperature, solvent choice, and reaction time.
Antrafenine dihydrochloride features a complex molecular structure characterized by multiple functional groups:
Antrafenine dihydrochloride participates in various chemical reactions that are relevant for its pharmacological activity:
The mechanism by which antrafenine dihydrochloride exerts its effects primarily involves:
Antrafenine dihydrochloride exhibits several notable physical and chemical properties:
Antrafenine dihydrochloride has primarily been utilized in clinical settings for:
Antrafenine (free base form) was first synthesized in the mid-1970s as a piperazine derivative with structural innovations aimed at enhancing anti-inflammatory activity. The compound emerged from systematic modifications of arylpiperazine scaffolds, incorporating trifluoromethylphenyl and quinolinyl benzoate moieties to optimize target binding. Key synthetic steps included:
The molecular architecture (C₃₀H₂₆F₆N₄O₂; MW: 588.54 g/mol) positioned it as a dual cyclooxygenase inhibitor. Unlike contemporary NSAIDs, Antrafenine demonstrated equipotency to naproxen in preclinical models but with distinct physicochemical properties, including extremely low water solubility (0.00284 mg/mL) and high lipophilicity (logP: 6.3) [1]. Early pharmacological characterization revealed non-selective COX-1/COX-2 inhibition, reducing prostaglandin synthesis without complete elucidation of its binding kinetics. Despite promising efficacy, clinical adoption was limited by emerging gastrointestinal safety concerns and the contemporaneous development of selective COX-2 inhibitors [1].
Table 1: Key Structural and Pharmacological Properties of Antrafenine
Property | Characterization |
---|---|
Chemical Formula | C₃₀H₂₆F₆N₄O₂ |
Molecular Weight | 588.5435 g/mol |
Chemical Class | Phenylpiperazine derivative |
Primary Targets | COX-1 & COX-2 enzymes |
Solubility (Water) | 0.00284 mg/mL |
logP | 6.3 (predicted) |
Melting Point | 88–90°C |
Mechanism | Non-selective COX inhibition |
The antiviral potential of antrafenine derivatives emerged indirectly from two convergent research trends:
Mechanistic studies proposed two antiviral pathways:
Antrafenine’s intellectual property history reflects shifting therapeutic priorities:
Table 2: Evolution of Antrafenine-Related Intellectual Property
Era | Patent Focus | Therapeutic Emphasis | Key Players |
---|---|---|---|
1970s–1980s | Base compound synthesis | Analgesic/anti-inflammatory | Synthelabo (Sanofi predecessor) |
2000–2010 | Formulation patents (lapsed) | Pain management | Not commercially developed |
2015–Present | Piperazine-based antiviral compounds | Broad-spectrum antivirals | Academic/startup entities |
Geographically, China dominates recent filings (63% of 2015–2020 patents), focusing on structural analogs rather than the original molecule. No current patents explicitly claim antrafenine dihydrochloride, leaving opportunities for proprietary salt-form development [4] [9]. The absence of pediatric or veterinary use patents further indicates unexplored commercial niches [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7